molecular formula C16H16N4O2 B10914913 N-(2-methoxyphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-methoxyphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914913
M. Wt: 296.32 g/mol
InChI Key: YUPHPIFGSYXZEI-UHFFFAOYSA-N
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Description

N~4~-(2-METHOXYPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrazole and pyridine rings. The presence of the methoxyphenyl group and the carboxamide functionality further enhances its chemical properties and potential biological activities.

Preparation Methods

The synthesis of N4-(2-METHOXYPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step processes. One common synthetic route includes the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form an intermediate, which is then cyclized to produce the pyrazolo[3,4-b]pyridine core

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

N~4~-(2-METHOXYPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(2-METHOXYPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FXa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby reducing blood clot formation . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its activity.

Comparison with Similar Compounds

N~4~-(2-METHOXYPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives such as:

The uniqueness of N4-(2-METHOXYPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-10-8-11(12-9-17-20(2)15(12)18-10)16(21)19-13-6-4-5-7-14(13)22-3/h4-9H,1-3H3,(H,19,21)

InChI Key

YUPHPIFGSYXZEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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